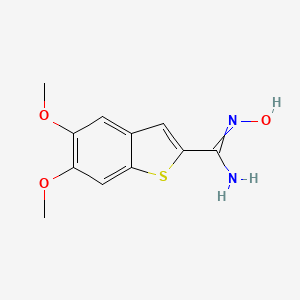![molecular formula C19H16N2O2 B14332848 N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide CAS No. 109300-10-9](/img/structure/B14332848.png)
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide is a complex organic compound that features a benzamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-5-(2-phenylethenyl)-1,2-oxazole with benzoyl chloride in the presence of a base such as triethylamine can yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazole derivatives.
Scientific Research Applications
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]propionamide: Similar structure but with a propionamide group.
Uniqueness
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide is unique due to its specific combination of the oxazole ring and benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
109300-10-9 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[3-methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(20-19(22)16-10-6-3-7-11-16)17(23-21-14)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,22) |
InChI Key |
OJQSFKQKFHYANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1NC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


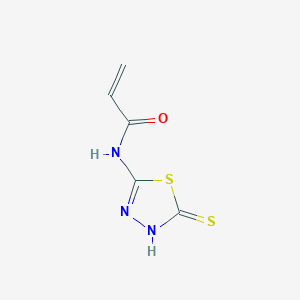
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
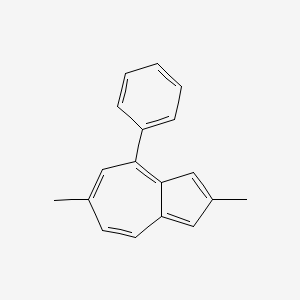
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
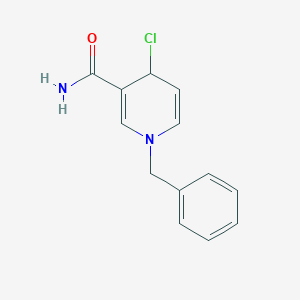
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
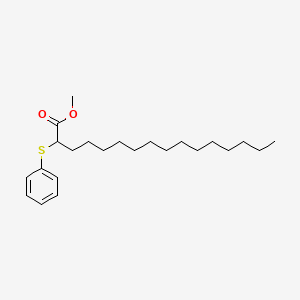
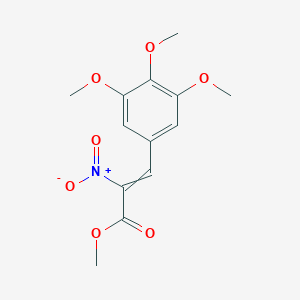
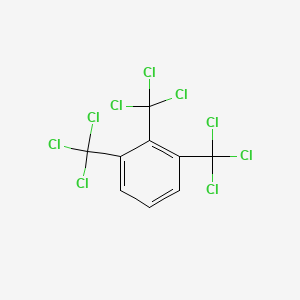
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)

